molecular formula C12H7Br2NO3S B15044693 Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)- CAS No. 62638-01-1

Benzenesulfonamide, N-(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-

Cat. No.: B15044693
CAS No.: 62638-01-1
M. Wt: 405.06 g/mol
InChI Key: DLDKUYJBRIGKML-UHFFFAOYSA-N
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Description

N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a sulfonamide group, and a cyclohexadienone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide typically involves the bromination of a suitable precursor followed by the introduction of the sulfonamide group. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperature and pH conditions to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and properties.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide has found applications in several scientific domains:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atoms and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The pathways involved may include oxidative stress responses or signal transduction mechanisms.

Comparison with Similar Compounds

  • N-(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
  • N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)-4-methoxybenzenesulfonamide

Uniqueness: N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide stands out due to its specific arrangement of bromine atoms and the presence of both a cyclohexadienone and a sulfonamide group

Properties

CAS No.

62638-01-1

Molecular Formula

C12H7Br2NO3S

Molecular Weight

405.06 g/mol

IUPAC Name

N-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide

InChI

InChI=1S/C12H7Br2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H

InChI Key

DLDKUYJBRIGKML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Br)Br

Origin of Product

United States

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